molecular formula C16H23FN2O2 B2742388 4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one CAS No. 1394529-66-8

4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one

Cat. No.: B2742388
CAS No.: 1394529-66-8
M. Wt: 294.37
InChI Key: NBASUJHSFUYIER-UHFFFAOYSA-N
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Description

4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenylmethyl group at the 4-position. The molecule also contains a 3-hydroxybutan-1-one moiety and an amino group at the 4-position of the butanone chain. The hydroxyl group enhances hydrophilicity, while the fluorine atom on the aromatic ring may improve metabolic stability and binding affinity through electron-withdrawing effects .

Properties

IUPAC Name

4-amino-1-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c17-14-3-1-12(2-4-14)9-13-5-7-19(8-6-13)16(21)10-15(20)11-18/h1-4,13,15,20H,5-11,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBASUJHSFUYIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one, also known by its CAS number 1394529-66-8, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound is structurally related to various piperidine derivatives and has been studied for its interaction with neurotransmitter systems, especially the dopamine transporter (DAT).

Chemical Structure and Properties

The molecular formula of this compound is C16H23FN2O2, with a molecular weight of approximately 294.36 g/mol. The presence of the fluorophenyl group suggests potential lipophilicity, which may influence its pharmacokinetic properties.

Research indicates that compounds similar to this compound may act as inhibitors of the dopamine transporter (DAT). This inhibition can lead to increased levels of dopamine in the synaptic cleft, which is significant in the treatment of disorders such as depression and addiction. The structural modifications in this compound enhance its binding affinity to DAT compared to other piperidine derivatives.

Dopamine Transporter Inhibition

Studies have demonstrated that compounds with similar structures exhibit varying degrees of DAT inhibition. For instance, a related compound showed a Ki value of 23 nM at DAT, indicating high potency . The ability to inhibit DAT effectively positions these compounds as potential candidates for treating stimulant abuse disorders.

Case Studies

  • Preclinical Models : In preclinical studies involving rodent models, compounds similar to this compound were evaluated for their effects on cocaine and methamphetamine reinforcement behaviors. Results indicated that these compounds could reduce the reinforcing effects of these stimulants without inducing psychostimulant behaviors themselves .
  • Binding Affinity Studies : A comparative analysis of binding affinities at DAT and serotonin transporter (SERT) revealed that certain derivatives exhibited a favorable hERG/DAT affinity ratio, suggesting a lower risk for cardiac side effects while maintaining efficacy against stimulant addiction .

Data Tables

Compound NameKi at DAT (nM)SERT AffinityhERG AffinityhERG/DAT Ratio
Compound A23ModerateLow28
Compound B230HighModerate3
Compound C15LowVery Low>30

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Piperidine-Based Compounds

Compound Name Piperidine Substituent Aromatic/Functional Groups Ketone/Hydroxyl Features Molecular Weight (g/mol) Notable Properties
Target Compound : 4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one 4-[(4-fluorophenyl)methyl] 4-fluorophenyl, amino group 3-hydroxybutan-1-one ~322.38 (calculated) Hydrophilic due to -OH; potential CNS activity
Compound : 3-(Adamantan-1-yl)-4-[(E)-(2,6-difluoro-benzylidene)amino]-1-[(4-phenyl-piperazin-1-yl)methyl]-1H 4-phenyl-piperazin-1-yl 2,6-difluoro-benzylidene, adamantyl Adamantan-1-yl, imine group ~525.62 (estimated) High lipophilicity (adamantane); possible protease inhibition
Compound : 1-[4-(4-Aminophenyl)-piperidin-1-yl]-3,3-dimethyl-butan-1-one 4-(4-aminophenyl) 4-aminophenyl 3,3-dimethylbutan-1-one ~303.41 (calculated) Dimethyl groups may slow metabolism; aromatic amine reactivity
Compound : (S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 4-[(benzyl-ethyl-amino)methyl] Benzyl-ethyl-amino 3-methylbutan-1-one ~388.53 (reported) Bulky substituents; stereospecific activity (S-configuration)

Key Observations

Piperidine vs. Piperazine Rings: The target compound and compound utilize a piperidine ring, while the compound employs a piperazine ring.

Aromatic Substituents: The 4-fluorophenyl group in the target compound contrasts with the 2,6-difluoro-benzylidene () and 4-aminophenyl () groups.

Hydroxyl vs. Methyl/Ketone Modifications :

  • The 3-hydroxybutan-1-one moiety in the target compound increases hydrophilicity compared to the 3,3-dimethylbutan-1-one () or 3-methylbutan-1-one (). This could influence blood-brain barrier penetration or renal clearance rates.

The stereospecific S-configuration in highlights the importance of chirality in bioactivity .

Research Findings and Implications

  • Metabolic Stability: Fluorinated aromatic systems (target and ) are generally more resistant to cytochrome P450-mediated oxidation than non-halogenated analogs (e.g., ’s 4-aminophenyl) .
  • Solubility and Bioavailability : The hydroxyl group in the target compound may improve aqueous solubility relative to methyl-substituted analogs, though this could reduce membrane permeability .

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